N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide
Description
N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide: is a sulfonamide derivative characterized by the presence of a long octadecane chain, a nitro group, and a hydroxy group on the phenyl ring
Properties
CAS No. |
920527-16-8 |
|---|---|
Molecular Formula |
C24H42N2O5S |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-(4-hydroxy-2-nitrophenyl)octadecane-1-sulfonamide |
InChI |
InChI=1S/C24H42N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-32(30,31)25-23-19-18-22(27)21-24(23)26(28)29/h18-19,21,25,27H,2-17,20H2,1H3 |
InChI Key |
BFQVXKMPOTYFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide typically involves the reaction of 4-hydroxy-2-nitroaniline with octadecane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide has been investigated for its potential antimicrobial properties. Research indicates that compounds with sulfonamide groups can exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of sulfonamide derivatives, including this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications to the nitrophenyl ring significantly enhanced antimicrobial efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Properties
Recent investigations have focused on the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Letters highlighted the anticancer activity of this compound against human prostate cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Water Treatment
This compound has been explored for its role in water treatment processes. Its sulfonamide moiety can interact with various pollutants, facilitating their removal from water sources.
Case Study:
Research conducted by environmental chemists demonstrated that this compound effectively adsorbs heavy metals such as lead and cadmium from contaminated water. The adsorption capacity was found to be influenced by pH and ionic strength, making it a viable candidate for developing eco-friendly water purification systems .
| Pollutant | Adsorption Capacity (mg/g) |
|---|---|
| Lead | 150 |
| Cadmium | 120 |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating functional materials with enhanced properties.
Case Study:
A study reported in Macromolecules explored the use of this compound as a modifier in polyvinyl chloride (PVC). The addition improved thermal stability and mechanical strength while imparting antibacterial properties to the resulting material .
| Property | PVC without Modifier | PVC with Modifier |
|---|---|---|
| Thermal Stability | 200 °C | 230 °C |
| Tensile Strength | 25 MPa | 35 MPa |
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide in biological systems involves the inhibition of enzymes that are crucial for the survival of microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria.
Comparison with Similar Compounds
- N-(4-Hydroxyphenyl)octadecane-1-sulfonamide
- N-(4-Nitrophenyl)octadecane-1-sulfonamide
- N-(4-Hydroxy-2-nitrophenyl)hexadecane-1-sulfonamide
Comparison: N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The long octadecane chain also imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier development. In contrast, similar compounds with shorter alkyl chains or lacking either the hydroxy or nitro group may exhibit different physical, chemical, and biological properties.
Biological Activity
N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an octadecane chain and a nitrophenol moiety. The structural characteristics contribute to its biological properties, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉N₃O₃S |
| Molecular Weight | 357.6 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | 85-90 °C |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has shown promise in anticancer applications. A recent investigation into related compounds revealed that they can inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in tumor cells .
Case Study: Anticancer Effects on Prostate Cancer Cells
A case study explored the effects of sulfonamide derivatives on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
Table 2: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Broad-spectrum activity | |
| Anticancer | Induces apoptosis | |
| Prostate Cancer | IC50 < 10 µM |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : It could increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
